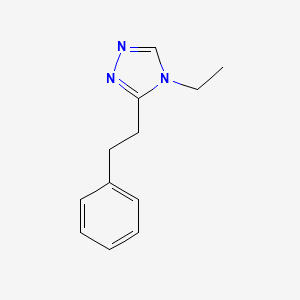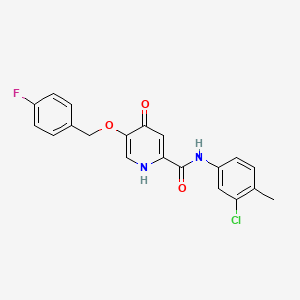
N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound is a derivative of 1,4-dihydropyridine, which is a class of organic compounds known for their diverse pharmacological properties.
- The specific compound contains a 3-chloro-4-methylphenyl group, a 4-fluorobenzyl ether, and a 4-oxo-1,4-dihydropyridine-2-carboxamide moiety.
Synthesis Analysis
- The compound can be synthesized through a series of reactions involving precursors.
- The two precursors are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .
- Under Hantzsch thiazole synthesis conditions, they react to yield the target compound.
Molecular Structure Analysis
- The compound’s molecular formula is C₁₈H₁₄ClFN₂O₂ .
- It contains a 3-chloro-4-methylphenyl group, a 4-fluorobenzyl ether, and a 4-oxo-1,4-dihydropyridine-2-carboxamide moiety.
- The structure can be visualized as a fused ring system with substituents.
Chemical Reactions Analysis
- The compound’s chemical reactivity can be explored through its functional groups.
- It may participate in various reactions such as nucleophilic substitutions, condensations, and cyclizations.
Physical And Chemical Properties Analysis
- The compound’s physical properties include melting point, solubility, and stability.
- Its chemical properties relate to its reactivity, acidity, and basicity.
科学的研究の応用
Metabolism and Disposition Studies
Studies on the metabolism and disposition of related compounds, such as potent HIV integrase inhibitors, have utilized techniques like 19F-NMR spectroscopy. These studies provide insights into the metabolic fate and excretion patterns of similar compounds, highlighting the importance of metabolism in the development of therapeutic agents (Monteagudo et al., 2007).
Synthesis of Derivatives
Research on the synthesis of derivatives shows the potential for creating selective kinase inhibitors, as demonstrated by the discovery of compounds with significant tumor stasis effects in preclinical models (Schroeder et al., 2009). Such studies underscore the versatility of pyridine carboxamide derivatives in medicinal chemistry.
Crystal Structure Analysis
The crystal structure analysis of related compounds provides fundamental insights into their molecular configuration, which is crucial for understanding their biological activity and optimizing their therapeutic potential. For instance, the analysis of raltegravir monohydrate, an HIV integrase inhibitor, reveals specific dihedral angles and hydrogen bonding patterns that contribute to its activity (Yamuna et al., 2013).
Antimicrobial and Antituberculosis Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antituberculosis activity, demonstrating the potential of these compounds in addressing infectious diseases (Mohammadpour, 2012). Such research highlights the therapeutic applications of pyridine carboxamide derivatives beyond their use in HIV treatment.
Safety And Hazards
- Safety data should be obtained from reliable sources.
- Precautions should be taken during handling and storage.
将来の方向性
- Further research could explore its biological activity, potential applications, and derivatives.
- Investigate its pharmacological effects and potential therapeutic uses.
I’ll provide a more detailed analysis for each section. Let’s start with the description.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-12-2-7-15(8-16(12)21)24-20(26)17-9-18(25)19(10-23-17)27-11-13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKUMKEXWHADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

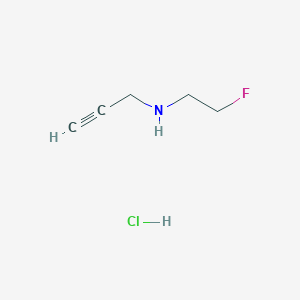
![Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2802317.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2802322.png)
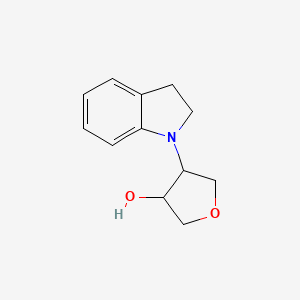
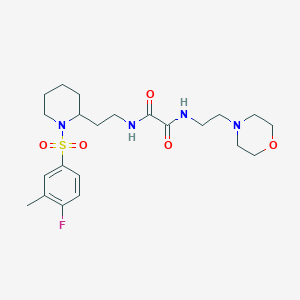
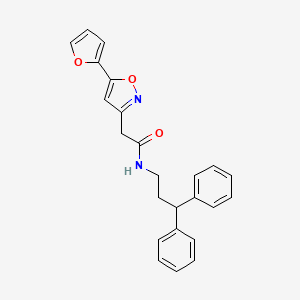
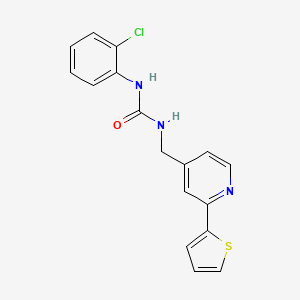
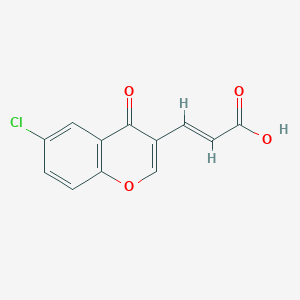
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)


![2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2802333.png)

